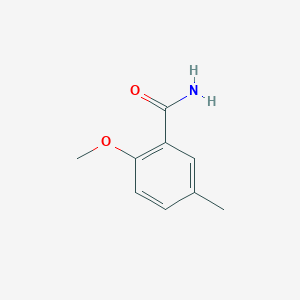

2-Methoxy-5-methylbenzamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11NO2 |

|---|---|

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

2-methoxy-5-methylbenzamide |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) |

Clave InChI |

BHEOXONUMRQMIN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)OC)C(=O)N |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Methoxy 5 Methylbenzamide and Analogues

Established Synthetic Pathways to the 2-Methoxy-5-methylbenzamide Core

The formation of the this compound scaffold relies on fundamental organic reactions, primarily focusing on the creation of the amide bond from carboxylic acid precursors.

The direct formation of the amide bond is a cornerstone of benzamide (B126) synthesis. A practical and widely used method involves the reaction of acid chlorides with an amine source. For the synthesis of primary amides like this compound, ammonium (B1175870) salts such as ammonium chloride (NH₄Cl) serve as a convenient and effective amine source. ccspublishing.org.cn The reaction between an aromatic acid chloride and NH₄Cl can be conducted in a solvent like N-Methyl-2-pyrrolidone (NMP) at elevated temperatures, typically around 120 °C. ccspublishing.org.cn NMP plays a crucial role by trapping the hydrogen chloride (HCl) released from the ammonium salt, which drives the reaction forward without the need for an additional base. ccspublishing.org.cn This method is effective for a range of aromatic acid chlorides, including those with both electron-donating and electron-withdrawing groups. ccspublishing.org.cn

Alternative amidation strategies include using coupling reagents to facilitate the reaction between a carboxylic acid and an amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to activate the carboxylic acid, enabling its condensation with an amine to form the amide bond. researchgate.net

A metal-free approach for amide synthesis has also been developed, involving the amination of aldehydes with hydroxylamines, promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF·3H₂O) in the presence of a base like potassium hydroxide (B78521) (KOH). acs.org This reaction proceeds through a nitrone intermediate to yield the corresponding amide. acs.org

Table 1: Representative Amidation Reactions for Benzamide Synthesis

| Reactants | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aromatic Acid Chloride, NH₄Cl | NMP, 120 °C, 1 h | Primary Aromatic Amide | 53-95% | ccspublishing.org.cn |

| Benzoic Acid, Amine | DCC, HOBt | N-Substituted Benzamide | ~40% | researchgate.net |

The most direct route to this compound starts from its corresponding carboxylic acid, 2-methoxy-5-methylbenzoic acid. A common strategy involves a two-step process: first, the conversion of the benzoic acid to its more reactive acid chloride derivative, followed by amidation. The acid chloride can be prepared by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. brynmawr.edu The resulting 2-methoxy-5-methylbenzoyl chloride is then reacted with an amine source, such as aqueous ammonia (B1221849) for the primary amide or a specific amine for an N-substituted analogue, to yield the final product. brynmawr.edu

For instance, N-Pyrrolidinyl this compound was synthesized by first converting 2-methoxy-5-methyl-benzoic acid to the acid chloride, which was then reacted with pyrrolidine (B122466). brynmawr.edu Similarly, other benzamide analogues have been synthesized by reacting a benzoic acid derivative with an amine using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). google.com.na

Multi-step synthetic sequences allow for the construction of the 2-methoxy-5-methylbenzoic acid precursor from more readily available starting materials. One such pathway begins with 5-methylsalicylate. brynmawr.edu This starting material undergoes dimethylation to protect the phenolic hydroxyl group and methylate the carboxylic acid, followed by saponification (hydrolysis of the ester) to yield 2-methoxy-5-methyl-benzoic acid. brynmawr.edu This acid is then converted to the final benzamide product as described previously. brynmawr.edu

Another multi-step approach involves the synthesis of 2-methoxybenzamide (B150088) derivatives where substituted acids are refluxed in thionyl chloride (SOCl₂) to generate acyl chlorides. nih.gov These intermediates are then condensed with an appropriate amino-benzoate ester. Subsequent hydrolysis of the ester group yields the carboxylic acid, which can then undergo a final amidation step to produce the target compounds. nih.gov

Strategic Synthesis of Structurally Modified this compound Analogues

The modification of the this compound structure is key to exploring the chemical space and developing analogues with tailored properties. Modifications can be introduced at the benzene (B151609) ring or on the amide functional group.

The aromatic ring of the benzamide scaffold is a prime site for introducing structural diversity.

Halogenation: Bromination is a common modification. The synthesis of 5-bromo-N-ethyl-2-methoxy-3-methyl-benzamide demonstrates the introduction of a bromine atom onto the benzene ring as part of a multi-step synthesis. ontosight.ai Similarly, chlorination can be achieved, as seen in the synthesis of 5-Chloro-2-ethyl-N-methylbenzamide. mdpi.com These halogenated derivatives can serve as intermediates for further cross-coupling reactions. vulcanchem.com

Alkylation: Alkyl groups can be introduced onto the ring system. For example, 2-Ethyl-5-methoxy-N-methylbenzamide was synthesized as part of a study on denitrogenative cross-electrophile coupling, demonstrating C-C bond formation at the ortho-position to the amide group. mdpi.com

Other Substitutions: The existing methyl or methoxy (B1213986) groups can be replaced or modified. Research has shown the replacement of the 5-methyl group with various substituted triazole groups, leading to new analogues. nih.gov Furthermore, the electronic properties of the ring can be tuned by introducing electron-donating groups (like an additional methoxy group) or electron-withdrawing groups (like a nitro group), which has been shown to significantly affect receptor selectivity in related benzamide-isoquinoline derivatives. researchgate.net The synthesis of 2-methoxy-5-sulfonamide benzoic acid, a key intermediate for certain drugs, involves a multi-step process starting with bromination of 4-methoxybenzenesulfonamide, followed by cyanation, alcoholysis, and hydrolysis. google.com

Table 2: Examples of Benzene Ring Modifications on Benzamide Analogues

| Modification Type | Example Compound | Synthetic Strategy | Reference |

|---|---|---|---|

| Bromination | 5-Bromo-N-ethyl-2-methoxy-3-methyl-benzamide | Multi-step synthesis including bromination | ontosight.ai |

| Chlorination | 5-Chloro-2-ethyl-N-methylbenzamide | Cross-electrophile coupling | mdpi.com |

| Alkylation | 2-Ethyl-5-methoxy-N-methylbenzamide | Cross-electrophile coupling | mdpi.com |

| Group Replacement | Triazole-substituted benzamides | Replacement of the 5-methyl group | nih.gov |

The amide nitrogen provides another handle for extensive derivatization, allowing for the attachment of various side chains.

N-Alkylation and N-Arylation: Simple N-alkyl derivatives, such as N-methylbenzamides, are common. mdpi.com More complex side chains can be introduced through the condensation of the corresponding acid chloride or activated acid with a primary or secondary amine. For example, reacting 2-methoxy-5-methylbenzoyl chloride with pyrrolidine yields the N-pyrrolidinyl derivative. brynmawr.edu

Functionalized Side Chains: Complex, functionalized side chains are often incorporated to interact with specific biological targets. The synthesis of radiolabeled benzamide analogues for imaging involved the condensation of 2-hydroxy-5-methyl-benzoic acid with complex amines like N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]amine. google.com.nanih.gov

N-Methoxymethylation: A novel method for the N-methoxymethylation of primary amides has been developed using methanol (B129727) as both the reagent and solvent, catalyzed by a manganese complex. rsc.org This sustainable approach, which proceeds via an "interrupted borrowing hydrogen" strategy, offers a direct route to N-(methoxymethyl)benzamide derivatives. rsc.org

These varied synthetic strategies highlight the chemical tractability of the this compound scaffold, enabling the creation of a wide array of analogues for further scientific investigation.

Incorporation of Heterocyclic Moieties onto the Benzamide Framework

A common strategy involves the reaction of a benzamide precursor with a heterocyclic component. For instance, benzamide-based 5-aminopyrazoles can be synthesized by reacting benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent reaction with hydrazine (B178648). nih.govresearchgate.net These 5-aminopyrazoles can then serve as building blocks for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] scispace.comnih.govthieme.detriazines. nih.govresearchgate.net The synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide is achieved by treating N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine hydrate (B1144303) in the presence of piperidine. nih.gov

Another approach involves the coupling of a pre-formed heterocyclic moiety to the benzamide core. For example, the synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide involves the initial synthesis of a thiophen-furan intermediate which is then attached to the benzamide structure via nucleophilic substitution. smolecule.com Similarly, the Suzuki coupling reaction can be employed to introduce heterocyclic groups. The reaction of N-(2-bromo-4-hydroxy-3-methoxy-phenyl)benzamide with 2-furanboronic acid in the presence of a palladium catalyst like Pd(PPh3)2Cl2 and potassium carbonate yields the corresponding biaryl product. pku.edu.cn

The versatility of these methods allows for the creation of a diverse library of benzamide analogues with various heterocyclic substituents, enabling the exploration of structure-activity relationships.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the synthesis of benzamides and their derivatives. These innovations focus on improving reaction conditions, enhancing selectivity, and utilizing novel catalytic systems.

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are critical in the synthesis of complex molecules like substituted benzamides, ensuring that reactions occur at the desired functional group and position.

Directed ortho-metalation is a powerful tool for achieving regioselectivity. For example, the use of lithium amides like LiTMP can promote the anionic Fries rearrangement of O-aryl carbamates to salicylamides with high regioselectivity. unito.itresearchgate.net This method has been shown to be effective even under aerobic conditions and in sustainable solvents like cyclopentyl methyl ether (CPME). unito.itresearchgate.net The choice of the metalating agent, such as alkyllithiums or lithium amides, can influence the regiochemical outcome, allowing for selective functionalization. unito.itresearchgate.net

Ruthenium-catalyzed C–H bond activation offers another avenue for regioselective functionalization. The ortho-arylation of N-alkyl benzamides with aromatic boronic acids can be achieved with high regioselectivity using a catalytic system comprising [{RuCl2(p-cymene)}2], AgSbF6, and Ag2O. acs.org This method provides a direct route to ortho-substituted benzamides.

Furthermore, the strategic use of directing groups can control the regioselectivity of C–H functionalization reactions. For instance, cobalt-catalyzed C–H activation and intermolecular annulation of N-(quinolin-8-yl)benzamide with allenes allows for the regioselective synthesis of isoquinolin-1(2H)-one scaffolds. rsc.org The choice of base can direct the reaction towards either endo- or exo-cyclic products. rsc.org

These advanced techniques provide chemists with precise control over the synthesis of complex benzamide derivatives, enabling the creation of molecules with well-defined substitution patterns.

Catalyst Systems and Reaction Optimization in Benzamide Synthesis

The development of efficient catalyst systems is paramount for the sustainable and practical synthesis of benzamides. Modern approaches focus on moving away from stoichiometric activating agents towards catalytic methods that generate less waste. scispace.comcatalyticamidation.info

Boron-based catalysts, such as boronic acids and boric acid, have emerged as effective catalysts for direct amidation reactions between carboxylic acids and amines. scispace.com These reactions can be highly efficient, particularly when water is removed azeotropically. scispace.com While simple boric acid may have limitations with challenging substrates, more complex boronic acids can catalyze the amidation of poorly nucleophilic anilines and heterocyclic amines. scispace.com

Palladium-catalyzed carbonylative amidation of aryl halides is another important method for synthesizing benzamides. scispace.com This approach utilizes the extensive knowledge of palladium catalysis and the wide availability of aryl halides. scispace.com

Ruthenium catalysts have also proven valuable in benzamide synthesis. A recyclable Ru(II)/PEG-400 catalytic system has been used for the synthesis of isoquinolones and isocoumarins through oxidative annulation of N-methoxybenzamides and benzoic acids with alkynes. rsc.org This system offers the advantage of being environmentally friendly and reusable. rsc.org

Manganese-based catalysts are also being explored for novel transformations. A manganese(I) catalyst has been reported for the methoxymethylation of primary amides using methanol, proceeding through an interrupted borrowing hydrogen (IBH) strategy. rsc.org This method provides a green and selective route to N-(methoxymethyl)benzamide derivatives. rsc.org

The optimization of reaction conditions, including the choice of catalyst, solvent, and base, is crucial for achieving high yields and selectivity in benzamide synthesis. The data presented in the following tables highlight some of the key findings in this area.

Table 1: Examples of Heterocycle Incorporation into Benzamide Frameworks

| Starting Benzamide Derivative | Heterocyclic Reagent | Catalyst/Reagents | Product | Reference |

| Benzoyl isothiocyanate | Malononitrile, Alkyl halide, Hydrazine | KOH, Ethanol, Piperidine | Benzamide-based 5-aminopyrazole | nih.govresearchgate.net |

| N-(2-bromo-4-hydroxy-3-methoxyphenyl)benzamide | 2-Furanboronic acid | Pd(PPh3)2Cl2, K2CO3 | N-(4-hydroxy-2-(furan-2-yl)-3-methoxyphenyl)benzamide | pku.edu.cn |

| N-(quinolin-8-yl)benzamide | Allenes | Cobalt catalyst, Base | Isoquinolin-1(2H)-one derivatives | rsc.org |

Table 2: Advanced Chemo- and Regioselective Benzamide Synthesis

| Substrate | Reagent/Catalyst | Key Transformation | Product Type | Reference |

| O-Aryl carbamates | Lithium amides (e.g., LiTMP) | Anionic Fries rearrangement | Salicylamides | unito.itresearchgate.net |

| N-Alkyl benzamides | Aromatic boronic acids, [{RuCl2(p-cymene)}2], AgSbF6, Ag2O | ortho-Arylation via C–H activation | ortho-Aryl benzamides | acs.org |

Table 3: Catalyst Systems for Benzamide Synthesis

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Direct Amidation | Boronic acids | Carboxylic acids, Amines | Amides | scispace.com |

| Carbonylative Amidation | Palladium catalysts | Aryl halides, Amines, CO | Benzamides | scispace.com |

| Oxidative Annulation | Ru(II)/PEG-400 | N-Methoxybenzamides, Alkynes | Isoquinolinones | rsc.org |

| Methoxymethylation | Manganese(I) catalyst | Primary amides, Methanol | N-(Methoxymethyl)benzamides | rsc.org |

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Spectroscopic Techniques for Structure Elucidation and Confirmation in Research

High-resolution spectroscopic techniques are indispensable tools in modern chemistry for the unambiguous determination of molecular structures. These methods rely on the interaction of electromagnetic radiation with matter to provide detailed information about the connectivity of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of a related compound, 2-methoxy-N-methylbenzamide, the methyl protons of the N-methyl group appear as a doublet at 3.00 ppm, while the methoxy (B1213986) protons resonate as a singlet at 3.94 ppm. A broad singlet corresponding to the NH proton is observed at 5.96 ppm. The aromatic protons show signals as a doublet at 6.67 ppm and another doublet at 7.66 ppm. rsc.org For 2-butyl-N-methoxy-4-methylbenzamide, the proton NMR spectrum shows a broad singlet for the NH proton at 8.35 ppm, an aromatic proton as a doublet at 7.20 ppm, another aromatic proton as a singlet at 7.06 ppm, and a further aromatic proton as a doublet at 6.99 ppm. The methoxy protons appear as a singlet at 3.87 ppm, and the methyl protons of the tolyl group also present as a singlet at 2.33 ppm. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum of 2-methoxy-N-methylbenzamide shows signals for the aromatic carbons and the carbonyl group between 120.4 and 165.9 ppm. rsc.org For 2-butyl-N-methoxy-4-methylbenzamide, the carbonyl carbon appears at 168.3 ppm, while the aromatic carbons resonate between 126.3 and 142.0 ppm. The methoxy carbon is observed at 64.4 ppm, and the methyl carbon of the tolyl group is at 21.4 ppm. rsc.org

Interactive ¹H-NMR Data Table for a Related Compound (2-Methoxy-4-methylbenzamide)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.69 | d | 1H | H-6 |

| 6.92 | d | 1H | H-3 |

| 6.85 | dd | 1H | H-5 |

| 6.49 | bs | 1H | NH |

| 3.87 | s | 3H | OCH₃ |

| 2.39 | s | 3H | CH₃ |

Data obtained in CDCl₃ at 500 MHz. smolecule.com

Interactive ¹³C-NMR Data Table for a Related Compound (2-Methoxy-4-methylbenzamide)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.8 | C=O |

| 157.2 | C-2 |

Data obtained in CDCl₃ at 125 MHz. smolecule.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of the related compound 2-methoxybenzamide (B150088) shows characteristic absorption bands that can be correlated to specific vibrational modes of its functional groups. nist.gov While the specific IR data for 2-Methoxy-5-methylbenzamide is not detailed in the provided search results, the spectrum would be expected to show characteristic peaks for the N-H stretching of the amide, C=O stretching of the amide, C-O stretching of the methoxy group, and C-H stretching of the aromatic and methyl groups.

Typical IR Absorption Ranges for Functional Groups in Benzamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400-3100 |

| Carbonyl (C=O) | Stretching | 1680-1630 |

| Methoxy (C-O) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| Aromatic (C-H) | Stretching | 3100-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The electron ionization mass spectrum of 2-methoxybenzamide, a related compound, is available and provides insight into the fragmentation pathways of such molecules. nist.gov For this compound, the molecular weight is 165.19 g/mol , and its mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 165. smolecule.com The fragmentation pattern would likely involve the loss of the amide group, the methoxy group, and other characteristic fragments.

X-ray Crystallography in Elucidating Solid-State Structures and Conformations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no specific crystal structure for this compound was found in the search results, the structures of related benzamide (B126) derivatives have been studied. For instance, some benzamide derivatives are known to crystallize in monoclinic systems. smolecule.com The crystal structure of a related compound, 2-methoxy-5-((phenylamino)methyl)phenol, was solved and found to crystallize in a monoclinic crystal system. mdpi.com Such studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state behavior of the compound. For example, in the solid state, the trans configuration around the amide bond is often dominant to minimize steric hindrance. smolecule.com

Chromatographic Methods for Compound Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for separating, identifying, and purifying components of a mixture. These methods are routinely used in research to assess the purity of synthesized compounds and to isolate them from reaction mixtures.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile organic compounds. In the context of benzamide derivatives, GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification. researchgate.netresearchgate.netunl.edu For instance, a method for the analysis of primary aromatic amines, including 2-Methoxy-5-methylaniline (a related compound), utilized UPLC-MS, highlighting the utility of chromatographic methods for analyzing compounds of this class. lcms.cz While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be used to analyze volatile precursors or degradation products, thereby indirectly assessing the purity of the synthetic pathway.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components within a mixture. b-ac.co.uk Its application is critical in the pharmaceutical and chemical industries for ensuring the purity and accurate quantification of synthesized compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting and quantifying the main compound as well as any related substances or impurities. globalresearchonline.net

A reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of benzamide derivatives due to their moderate polarity. jfda-online.com In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). b-ac.co.uksigmaaldrich.com The separation is based on the differential partitioning of the analyte between the two phases. b-ac.co.uk

Research Findings in HPLC Method Development

While specific validated methods for this compound are not extensively published, robust analytical procedures can be established based on methodologies developed for structurally similar benzamides. jfda-online.comnih.govnih.gov The development process involves a systematic optimization of chromatographic conditions to achieve a symmetrical peak shape, adequate retention, and sufficient resolution from any impurities. globalresearchonline.net

A typical HPLC system for analyzing this compound would consist of a pump, an injector, a column oven, and a detector, most commonly an Ultraviolet (UV) or Photodiode Array (PDA) detector. b-ac.co.uk The selection of an appropriate detection wavelength is crucial for sensitivity and is determined by recording the UV spectrum of the compound. jfda-online.com For benzamide derivatives, wavelengths in the range of 220-280 nm are often found to be optimal. jfda-online.comnih.gov

The following table outlines representative chromatographic conditions that could be applied for the analysis of this compound, derived from established methods for related compounds. jfda-online.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) jfda-online.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 10 mM Ammonium (B1175870) Acetate Buffer (pH 7.0) jfda-online.com |

| Flow Rate | 0.5 - 1.0 mL/min jfda-online.com |

| Column Temperature | 25 - 40 °C jfda-online.comlcms.cz |

| Detection Wavelength | UV at ~254 nm jfda-online.com |

| Injection Volume | 10 - 20 µL nih.govlcms.cz |

| Sample Solvent | Dimethyl sulfoxide (B87167) (DMSO) or Methanol/Water mixture jfda-online.comlcms.cz |

Method Validation for Purity and Quantification

To ensure that the HPLC method is suitable for its intended purpose, it must undergo a thorough validation process according to established guidelines. nih.gov Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound and its impurities. globalresearchonline.net Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). jfda-online.com

Linearity: The method's linearity is established by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is generated by plotting the peak area response against the concentration. The correlation coefficient (R²) should ideally be close to 1.000, indicating a strong linear relationship. jfda-online.compensoft.net

Accuracy: Accuracy is determined through recovery studies, where a known amount of pure this compound is added to a sample matrix and then analyzed. The percentage of the analyte recovered by the assay reflects the method's accuracy. globalresearchonline.netpensoft.net

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.netjfda-online.com It is expressed as the relative standard deviation (%RSD) of a series of measurements. Low %RSD values indicate high precision. globalresearchonline.net

LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. jfda-online.com These are typically determined by analyzing the signal-to-noise ratio, with common ratios being 3:1 for LOD and 10:1 for LOQ. jfda-online.com

The following table summarizes typical acceptance criteria for the validation of an HPLC method for the quantification of a benzamide compound.

| Validation Parameter | Typical Research Finding/Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 jfda-online.com |

| Accuracy (% Recovery) | 98.0% - 102.0% nih.gov |

| Precision (% RSD) | ≤ 2.0% researchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 jfda-online.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 jfda-online.com |

| Robustness | No significant change in results with minor variations in flow rate, pH, or mobile phase composition. jfda-online.com |

By applying such a validated HPLC method, researchers can confidently determine the purity of this compound batches and accurately quantify the compound in various samples, which is an essential step in quality control and further research applications. jfda-online.com

Investigations into Molecular Targets and Pre Clinical Biological Activities

Sigma Receptor System Interactions and Research Applications

A primary area of research for 2-Methoxy-5-methylbenzamide has been its interaction with the sigma receptor system, a unique class of proteins found in various tissues.

Derivatives of this compound have demonstrated a notable and selective affinity for the sigma-2 (σ2) receptor. One such derivative, known as RHM-1, which is N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, exhibits a high affinity for σ2 receptors with a reported inhibitory constant (Ki) of less than 15 nM. nih.gov This affinity is coupled with a remarkable selectivity, showing a σ2/σ1 receptor affinity ratio greater than 300. nih.gov Another study reported the Ki values for RHM-1 to be 10.3 ± 1.5 nM for σ2 receptors and 3,078 ± 87 nM for σ1 receptors, confirming its approximately 300-fold selectivity for the σ2 subtype. nih.gov

The introduction of different functional groups to the benzamide (B126) structure has been explored to optimize this selectivity. For instance, the addition of an electron-donating methoxy (B1213986) group has been shown to increase σ2 affinity. nih.gov This high affinity and selectivity are critical properties for ligands intended for targeted imaging and therapeutic applications.

| Ligand | σ2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Selectivity (σ2/σ1 Ratio) |

|---|---|---|---|

| RHM-1 | 10.3 ± 1.5 | 3,078 ± 87 | >300 |

The density of σ2 receptors has been found to be significantly elevated in rapidly proliferating cells compared to their quiescent counterparts, a discovery that has positioned the σ2 receptor as a valuable biomarker for cellular proliferation. researchgate.netmdpi.com Studies have demonstrated that the density of σ2 receptors is approximately 10-fold higher in proliferating (P) tumor cells versus quiescent (Q) tumor cells. researchgate.netmdpi.com This differential expression has been observed in models such as mouse mammary adenocarcinoma cells, making the σ2 receptor a target for imaging the proliferative status of solid tumors. nih.govmdpi.com The ability to distinguish between proliferating and quiescent cell populations is crucial for cancer diagnosis and for monitoring therapeutic response. mdpi.com

To leverage the high expression of σ2 receptors in tumors for diagnostic purposes, radiolabeled versions of this compound derivatives have been developed. nih.govresearchgate.netnih.gov These radiolabeled probes, or imaging ligands, allow for the non-invasive visualization of σ2 receptor distribution using techniques like Positron Emission Tomography (PET). nih.gov

One of the earliest developed probes was a tritium-labeled ([³H]) version of RHM-1, which was used in in vitro binding assays to determine receptor densities in various tissues. nih.gov Subsequently, a carbon-11 (B1219553) labeled analogue, [¹¹C]RHM-1, was synthesized for use in PET imaging studies. nih.gov This was achieved by introducing the ¹¹C-labeled methyl group via O-alkylation of the corresponding phenol (B47542) precursor. nih.gov [¹¹C]RHM-1 has been evaluated as a PET agent for imaging breast tumors in animal models. nih.gov

Furthermore, fluorine-18 (B77423) (¹⁸F) labeled benzamide analogues have been synthesized to take advantage of the longer half-life of ¹⁸F, which is more practical for clinical PET imaging. researchgate.netnih.gov For example, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide was found to be suitable for detecting solid tumors expressing σ2 receptors using PET and CT imaging. nih.gov These radiolabeled benzamides have shown high tumor uptake and acceptable tumor-to-normal tissue ratios in preclinical models. researchgate.net

The molecular identity of the σ2 receptor was enigmatic for many years until it was identified as transmembrane protein 97 (TMEM97). mdpi.com This discovery has been pivotal in understanding the molecular mechanisms through which σ2 receptor ligands exert their effects. TMEM97 is known to form a complex with other proteins, including Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low Density Lipoprotein Receptor (LDLR). nih.gov This protein complex is involved in cellular processes such as cholesterol homeostasis and the uptake of low-density lipoprotein (LDL). mdpi.comnih.gov The interaction of ligands with TMEM97 can modulate the function of this complex, influencing cellular signaling and metabolism. mdpi.com

Dopamine (B1211576) Receptor Subtype Modulation and Neurochemical Studies

In addition to their affinity for sigma receptors, some benzamide derivatives have been investigated for their effects on the dopaminergic system.

Substituted benzamides are a well-established class of compounds that can act as antagonists at dopamine receptors, particularly the D2 subtype. nih.govnih.gov While the primary focus of research on this compound has been on its sigma receptor activity, the broader chemical class to which it belongs is known for its dopamine receptor antagonism. For instance, various 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides have been synthesized and evaluated as potent dopamine D2 receptor ligands. nih.gov These compounds have shown high-affinity binding to D2 receptors, suggesting their potential utility in studying the central nervous system. nih.gov Although specific data on the D2 antagonistic activity of this compound itself is not extensively detailed in the provided context, the known pharmacological profile of related benzamide structures points to a potential interaction with dopamine receptor subtypes.

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| This compound | - |

| N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide | RHM-1 |

| (2-methoxy-¹¹C)-N-(4-(3,4-Dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide | [¹¹C]RHM-1 |

| N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide | - |

| Transmembrane protein 97 | TMEM97, σ2R |

| Progesterone Receptor Membrane Component 1 | PGRMC1 |

| Low Density Lipoprotein Receptor | LDLR |

In Vitro Receptor Binding and Neurotransmitter Selectivity Profiling

While comprehensive receptor screening data for this compound itself is not extensively detailed in publicly available literature, its structural framework is integral to a class of well-characterized and highly selective ligands for the sigma-2 (σ₂) receptor. Research has focused on complex derivatives where the this compound moiety serves as a key pharmacophore.

A prominent example is the compound N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, known as RHM-1. aacrjournals.orgnih.gov In vitro studies using rat liver membrane homogenates have demonstrated that RHM-1 binds with high affinity to the σ₂ receptor. nih.gov The dissociation constant (Kd) for [³H]RHM-1 at the σ₂ receptor was determined to be 0.66 ± 0.12 nM. aacrjournals.org

The selectivity profile of these derivatives is a key area of investigation. RHM-1 has been shown to be highly selective for the σ₂ receptor over the sigma-1 (σ₁) subtype. aacrjournals.orgnih.gov Competition binding studies revealed a Ki value of 10.3 ± 1.5 nM for the σ₂ receptor, compared to a Ki of 3,078 ± 87 nM for the σ₁ receptor, indicating a selectivity ratio (σ₁/σ₂) of approximately 300-fold. aacrjournals.orgnih.gov Furthermore, these benzamide analogues were reported to have low affinity for dopamine D₂ and D₃ receptors, underscoring their selectivity. aacrjournals.org The pharmacological profile from competitive binding assays using [³H]RHM-1 was found to be consistent with that of other known σ₂ receptor probes. aacrjournals.org These findings highlight the importance of the this compound structure in achieving potent and selective σ₂ receptor occupancy.

Anti-proliferative and Cytotoxic Mechanism Research in Cellular Models

The benzamide scaffold, particularly derivatives of 2-methoxybenzamide (B150088), has been a subject of significant interest in oncology research for its potential to inhibit cancer cell growth and proliferation through various mechanisms.

Derivatives of 2-methoxybenzamide have demonstrated notable anti-proliferative and cytotoxic effects across a range of human cancer cell lines in laboratory settings.

One area of research has focused on 2-methoxy-5-amino-N-hydroxybenzamide, a derivative of mesalamine. This compound has been shown to sensitize colon cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). In a murine model, this derivative was effective in inhibiting the growth of TRAIL-resistant colon cancer.

Another study detailed the synthesis of novel N-benzimidazole-derived carboxamides with methoxy and hydroxy substitutions. These compounds were tested for their in vitro antiproliferative activity against several cancer cell lines. The 2-hydroxy-4-methoxy-substituted derivative, compound 10 , was particularly effective, showing pronounced activity against all tested cell lines with IC₅₀ values in the low micromolar range. Similarly, compound 11 , a 2-hydroxy-substituted derivative, showed strong inhibitory activity against HCT 116, MCF-7, and HEK 293 cell lines. Compound 12 , another 2-hydroxy-4-methoxy-substituted derivative, displayed selective activity against the MCF-7 breast cancer cell line.

Furthermore, research into benzimidazole (B57391) carbamates has shown that these molecules can induce cytotoxicity in breast cancer cells. These compounds were found to be significantly more sensitive to breast cancer cells than to normal mammary epithelial cells.

| Compound/Derivative Class | Cancer Cell Line | Activity/IC₅₀ Value |

|---|---|---|

| 2-Methoxybenzamide Derivative (Compound 21) | Daoy (Vismodegib-resistant) | Effective antiproliferative activity |

| 2-Hydroxy-4-methoxy-substituted N-benzimidazole carboxamide (Compound 10) | HCT 116, MCF-7, WiDr, SW 620, HEK 293 | 2.2–4.4 µM |

| 2-Hydroxy-substituted N-benzimidazole carboxamide (Compound 11) | HCT 116 | 3.7 µM |

| 2-Hydroxy-substituted N-benzimidazole carboxamide (Compound 11) | MCF-7 | 1.2 µM |

| 2-Hydroxy-substituted N-benzimidazole carboxamide (Compound 11) | HEK 293 | 5.3 µM |

| 2-Hydroxy-4-methoxy-substituted N-benzimidazole carboxamide (Compound 12) | MCF-7 | 3.1 µM |

A key mechanism underlying the anti-cancer potential of 2-methoxybenzamide derivatives is their ability to modulate critical cell signaling pathways. The Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can contribute to tumorigenesis when aberrantly activated, has been a primary focus.

Researchers have designed and synthesized a series of 2-methoxybenzamide derivatives specifically as inhibitors of the Hh signaling pathway. The mechanism of these inhibitors involves targeting the Smoothened (Smo) receptor, a pivotal protein in the Hh signal transduction cascade. One particular benzamide analog, compound 21 , demonstrated potent inhibition of the Hh pathway with a nanomolar IC₅₀ value. This compound was shown to prevent the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium, a key step in pathway activation. Furthermore, compound 21 effectively suppressed mutant Smo and showed antiproliferative activity against Daoy medulloblastoma cells that are resistant to vismodegib, a clinically used Hh pathway inhibitor.

The benzamide scaffold has been investigated in the broader context of cancer immunotherapy, particularly as a basis for small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint. This pathway is often exploited by cancer cells to evade immune surveillance. While monoclonal antibodies targeting this pathway have seen clinical success, research into small-molecule inhibitors is ongoing to overcome limitations associated with antibody therapies.

Various small-molecule inhibitors based on different chemical scaffolds have been developed by researchers to block the PD-1/PD-L1 interaction. However, specific studies focusing on this compound as a modulator of the PD-1/PD-L1 pathway have not been prominently reported in the available scientific literature. The development of orally bioavailable small molecules that can disrupt this immune checkpoint remains an active area of cancer research.

Research into Anti-inflammatory and Anti-platelet Aggregation Activities (In Vitro/Pre-clinical)

Beyond oncology, compounds containing the benzamide structure have been evaluated for their effects on inflammation and platelet function.

The anti-inflammatory properties of benzamides and related nicotinamides have been linked to their ability to inhibit the transcription factor NF-kappaB. Inhibition of NF-kappaB can, in turn, reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNFα). A structurally related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and mitogen-activated protein kinases (MAPKs), as well as inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).

In the context of hematology, novel series of 2-methoxy-5-aminobenzamides have been synthesized and assessed for their in vitro antiplatelet aggregation activities. In these studies, certain compounds demonstrated significant inhibitory effects on platelet aggregation induced by agents such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). Notably, compound 1f showed potent activity against ADP-induced aggregation with an IC₅₀ value of 0.17 µM, while compounds 1i , 1j , 1r , and 1t displayed higher activity against AA-induced aggregation than the reference drug picotamide.

| Compound | Inducing Agent | IC₅₀ (µM) | Reference Drug (Picotamide) IC₅₀ (µM) |

|---|---|---|---|

| 1f | ADP | 0.17 | 0.47 |

| 1i | AA | 0.24 | 0.34 |

| 1j | AA | 0.22 | 0.34 |

| 1r | AA | 0.25 | 0.34 |

| 1t | AA | 0.24 | 0.34 |

Antimicrobial and Anti-biofilm Activity Studies

The potential of benzamide derivatives as antimicrobial agents has also been explored, although research specifically on this compound is limited.

Studies on related structures provide some insight into the potential antimicrobial profile of this chemical class. For instance, a series of 5-methylbenzo[c]phenanthridinium derivatives were synthesized and evaluated for antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. Another study focused on a synthetic copolymer based on 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride, which demonstrated remarkable broad-spectrum bactericidal activity against multidrug-resistant clinical isolates, including Enterococcus, Staphylococcus, Acinetobacter, and Pseudomonas species, with minimum inhibitory concentrations (MICs) as low as 0.6–1.2 µM.

In the realm of antifungal research, various benzimidazole derivatives have been screened for activity. One study found that certain synthesized compounds exhibited activity against S. aureus, E. faecalis, and the fungus Candida albicans. The presence of chloro, bromo, or nitro groups on the benzimidazole structure appeared to enhance this antimicrobial activity. However, comprehensive studies detailing the specific antibacterial, antifungal, or anti-biofilm activities of this compound are not widely available in the current literature.

FtsZ Inhibition as a Mechanism for Antibacterial Action

Extensive searches of publicly available scientific literature and databases have yielded no specific research findings or data pertaining to the direct investigation of This compound as an inhibitor of the bacterial cell division protein FtsZ. While the broader class of benzamide derivatives, particularly those originating from the lead compound 3-methoxybenzamide (B147233), has been a significant area of research for the development of novel antibacterial agents targeting FtsZ, studies specifically detailing the activity of the 2-methoxy-5-methyl substituted analogue are not present in the reviewed literature. nih.govmdpi.comnih.gov

The foundational research in this area identified 3-methoxybenzamide as a weak inhibitor of FtsZ, which subsequently spurred extensive medicinal chemistry efforts to enhance its potency and antibacterial efficacy. nih.govresearchgate.net These structure-activity relationship (SAR) studies have led to the development of highly potent FtsZ inhibitors with significant antistaphylococcal activity. bohrium.comnih.gov Research has largely focused on modifications at the 3-position of the benzamide scaffold, the introduction of fluorine atoms on the benzene (B151609) ring, and the addition of various heterocyclic moieties to improve interaction with the FtsZ protein. mdpi.comnih.gov

The mechanism of action for these advanced benzamide analogues involves binding to an allosteric site on the FtsZ protein, which is a highly conserved and essential protein for bacterial cell division. nih.govsemanticscholar.org This binding event can either inhibit the polymerization of FtsZ monomers into the crucial Z-ring structure or hyper-stabilize the FtsZ filaments, both of which disrupt the normal process of bacterial cytokinesis, leading to cell filamentation and eventual lysis. mdpi.comresearchgate.net

Given the absence of specific data for this compound, it is not possible to provide detailed research findings, data tables, or a thorough analysis of its potential as an FtsZ inhibitor. The antibacterial activity and the precise mechanism of interaction with FtsZ for this specific compound remain uncharacterized in the available scientific literature. Further empirical studies would be required to determine if this compound possesses any significant FtsZ inhibitory properties and antibacterial action.

Structure Activity Relationship Sar and Advanced Computational Chemistry Investigations

Elucidation of Key Structural Features Dictating Biological Activity and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For benzamide (B126) derivatives, specific substitutions on the aromatic ring and the amide group are critical determinants of potency and selectivity.

Research into benzamides as inhibitors of Mycobacterium tuberculosis QcrB has provided valuable insights into the roles of substituents on the benzamide core. acs.org Studies demonstrated that replacing a larger, metabolically labile morpholine (B109124) group at the C-5 position with a small, lipophilic methyl group resulted in a compound with greater activity against M. tuberculosis. acs.org This finding suggests that a compact and hydrophobic substituent at the C-5 position, such as the methyl group in 2-Methoxy-5-methylbenzamide, can be advantageous for biological potency. acs.org

Furthermore, the analysis indicated a strong dependence of potency on the size of the substitution, with smaller, electron-rich groups at the C-5 position being among the most active. acs.org The presence of a methoxy (B1213986) group, an electron-donating moiety, on the benzamide ring has also been shown to be compatible with retaining potent biological activity. acs.orgmdpi.com Specifically, studies have shown that the presence of electron-donating groups like methoxy or electron-accepting groups like fluorine does not negatively affect the activity against M. tuberculosis. acs.org The combination of the C-2 methoxy group and the C-5 methyl group in this compound thus represents a structural motif with features known to be favorable for certain biological activities.

Table 1: Summary of Key SAR Findings for Benzamide Derivatives

| Structural Feature | Position | Influence on Biological Activity | Source |

| Small, lipophilic group | C-5 | Can increase potency (e.g., methyl vs. morpholine) | acs.org |

| Electron-rich substituents | C-5 | Generally favorable for activity | acs.org |

| Methoxy group | C-2 | Compatible with potent activity | acs.org |

| Secondary amide | Amide Nitrogen | More potent than primary amide counterparts | acs.org |

Molecular Docking and Ligand-Target Interaction Analysis for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. biointerfaceresearch.comdergipark.org.tr This method provides critical information about the binding mode and the intermolecular interactions that stabilize the ligand-receptor complex. biointerfaceresearch.comresearchgate.net

While specific docking studies for this compound are not detailed in the provided results, analysis of closely related structures, such as 2-methoxy benzoyl hydrazone derivatives, offers a predictive model for its potential interactions. biointerfaceresearch.com In these studies, the 2-methoxy benzoyl group was shown to form several key interactions within the receptor's active site. biointerfaceresearch.com These interactions include:

Pi-Alkyl Interactions: Formed between the aromatic ring of the benzamide and alkyl residues of amino acids like Cysteine, Isoleucine, and Lysine. biointerfaceresearch.com

Carbon-Hydrogen Bonds: Interactions with residues such as Serine and Valine. biointerfaceresearch.com

Pi-Donor Hydrogen Bonds: An interaction observed with the residue Tyrosine. biointerfaceresearch.com

These predicted interactions suggest that the 2-methoxy-phenyl portion of this compound is crucial for anchoring the molecule within a binding pocket. The stability of such docked compounds is often correlated with binding energy values, with more negative values indicating stronger affinity. biointerfaceresearch.comjbcpm.com For instance, certain 2-methoxy benzoyl hydrazone derivatives exhibited good binding energy values, ranging from -8.90 to -9.40 Kcal/mol, which were superior to a reference drug. biointerfaceresearch.com The presence of multiple interaction types contributes significantly to the stability of the ligand in the receptor's active pocket. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. fiveable.melongdom.org These models use molecular descriptors—numerical values representing physicochemical properties like hydrophobicity, electronic effects, and steric properties—to predict the activity of new or untested compounds. longdom.orgyoutube.com The fundamental principle is that the biological activity of a molecule is determined by its chemical structure. fiveable.me

QSAR studies have been successfully applied to various benzamide series to identify the structural requirements for their biological actions. For example, a QSAR analysis performed on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides as dopamine (B1211576) D2 receptor antagonists highlighted key structural determinants for binding affinity. nih.gov The study indicated that the presence of hydrophobic substituents and electron-donating groups could increase biological activity. nih.gov

Applying these principles to this compound:

The methyl group at the C-5 position contributes to the molecule's hydrophobicity (lipophilicity). This property is crucial for crossing cell membranes and for hydrophobic interactions with a receptor. youtube.com

The methoxy group at the C-2 position acts as an electron-donating group, influencing the electronic properties of the aromatic ring, which can be critical for binding affinity. nih.gov

QSAR models accelerate the drug discovery process by prioritizing which novel compounds to synthesize and test, thereby reducing time and cost. longdom.orgnih.gov

Pharmacophore Development and Optimization for Compound Design

A pharmacophore model represents the essential three-dimensional arrangement of structural and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. Pharmacophore models are often developed based on the structures of known active ligands or from ligand-receptor complexes identified through molecular docking.

Based on the interaction patterns observed in docking studies of related benzamides, a potential pharmacophore for compounds like this compound could include:

An aromatic ring to participate in pi-stacking or pi-alkyl interactions.

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrophobic feature corresponding to the methyl group.

A region capable of forming pi-donor hydrogen bonds associated with the methoxy-substituted ring. biointerfaceresearch.com

By identifying these key features, medicinal chemists can design new molecules that fit the pharmacophore model, with the aim of optimizing potency, selectivity, and pharmacokinetic properties.

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, properties, and reactivity of molecules. cond-mat.deresearchgate.net DFT is used to calculate various molecular descriptors that are crucial for understanding chemical behavior. dergipark.org.trvjst.vn

For a molecule like this compound, DFT calculations can determine:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trnih.gov These maps are invaluable for predicting how a molecule will interact with biological targets, highlighting sites prone to hydrogen bonding or other electrostatic interactions. nih.gov

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, further clarifying the electronic nature of the molecule. dergipark.org.tr

Studies on related molecules have utilized DFT to successfully calculate these properties, providing a theoretical foundation to explain experimental observations and predict interaction patterns. dergipark.org.trresearchgate.net

In Silico Prediction of Pharmacological Profiles (e.g., ADMET in a research context)

Before a compound can be considered for further development, its pharmacological profile, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), must be evaluated. nih.gov In silico ADMET prediction has become an essential step in early-stage research to filter out compounds with unfavorable properties, saving significant time and resources. biointerfaceresearch.commdpi.com

Computational tools can predict various ADMET properties based on a molecule's structure. researchgate.net For this compound, key predicted parameters would be evaluated against established guidelines, such as Lipinski's Rule of Five, which helps assess a compound's potential for oral bioavailability. biointerfaceresearch.com

Table 2: Predicted ADMET and Physicochemical Properties for this compound

| Property | Predicted Value/Status | Significance in Research Context | Source |

| Absorption | |||

| Gastrointestinal (GI) Absorption | High (predicted) | Indicates potential for good absorption from the gut. | biointerfaceresearch.commdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross (predicted) | Suggests potential for activity in the central nervous system. | mdpi.com |

| Distribution | |||

| Plasma Protein Binding | Moderate to High (predicted) | Influences the amount of free compound available to act on targets. | mdpi.com |

| Metabolism | |||

| CYP450 Substrate/Inhibitor | Prediction needed | Determines potential for drug-drug interactions and metabolic stability. | mdpi.com |

| Excretion | |||

| Route of Elimination | Prediction needed | Important for understanding the compound's clearance from the body. | biointerfaceresearch.com |

| Toxicity | |||

| Acute Toxicity (e.g., LD50) | Non-toxic (predicted) | Early indicator of the compound's safety profile. | biointerfaceresearch.com |

| Physicochemical Properties | |||

| Molecular Weight | 165.19 g/mol | Complies with Lipinski's Rule (< 500) | |

| LogP (Hydrophobicity) | ~1.5 - 2.0 (estimated) | Complies with Lipinski's Rule (< 5) | biointerfaceresearch.com |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) | biointerfaceresearch.com |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) | biointerfaceresearch.com |

These computational predictions provide a valuable preliminary assessment of a compound's drug-like properties, guiding further experimental investigation. biointerfaceresearch.comresearchgate.net

Emerging Research Applications and Future Directions for 2 Methoxy 5 Methylbenzamide Research

Rational Design and Development of Multi-Targeted Benzamide (B126) Compounds

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer or neurodegenerative disorders. nih.gov This has spurred the growth of polypharmacology, which aims to design single chemical entities that can modulate multiple biological targets simultaneously. nih.govarxiv.org The benzamide framework is exceptionally well-suited for this approach through rational design, which integrates computational modeling with synthetic chemistry to optimize molecular structures for desired activities.

Rational design strategies for multi-target benzamides often involve several key approaches:

Pharmacophore Hybridization: This involves merging the structural features of two or more known ligands for different targets into a single molecule. The benzamide core can act as a stable linker or a key interaction motif for one of the targets.

Fragment-Based Design: Privileged fragments known to bind to specific targets can be incorporated into a central benzamide scaffold. For instance, a fragment known to interact with a kinase could be combined with a benzamide moiety targeting a G-protein coupled receptor. researchgate.net

Structure-Based Design and Molecular Modeling: Using computational docking simulations, researchers can predict how benzamide derivatives will bind to the active sites of multiple target proteins. nih.govnih.gov This allows for the in-silico screening of virtual libraries and the targeted synthesis of compounds with the highest predicted affinity for the desired set of targets. For example, modeling studies have shown how specific substitutions on the benzamide rings, such as methoxy (B1213986) and methyl groups, can occupy distinct lipophilic pockets within a receptor, a critical insight for optimizing binding affinity and selectivity. ed.ac.uk

A study focused on creating novel anti-prostate cancer agents used rational modification of the known antiandrogen drug bicalutamide to design a new series of phenylsulfonyl-benzamide derivatives with significantly improved antiproliferative activities in multiple prostate cancer cell lines. nih.gov Similarly, benzamide derivatives have been rationally designed as glucokinase activators for diabetes by analyzing the allosteric site of the enzyme and synthesizing compounds with optimal interactions. researchgate.netnih.gov The overarching goal is to achieve a synergistic therapeutic effect or an improved safety profile compared to administering multiple single-target drugs. nih.gov

| Benzamide Derivative Class | Therapeutic Area | Design Strategy | Primary Target(s) |

|---|---|---|---|

| Phenylsulfonyl-benzamides | Oncology (Prostate Cancer) | Rational modification of bicalutamide structure | Androgen Receptor nih.gov |

| Thiazole-containing benzamides | Metabolic Disease (Diabetes) | Privileged-fragment-merging strategy | Glucokinase (GK) researchgate.netnih.gov |

| N-(phenylcarbamoyl)benzamide | Oncology (Cervical Cancer) | Molecular docking against target enzyme | Checkpoint kinase 1 (CHK1) researchgate.net |

| Benzamidophenyl derivatives | Oncology (Colorectal Cancer) | Structure optimization of previous inhibitors | Poly(ADP-ribose) polymerase-1 (PARP-1) nih.gov |

Integration of 2-Methoxy-5-methylbenzamide Derivatives into Chemical Probe Design for Biological System Elucidation

Chemical probes are highly characterized small molecules used to interrogate complex biological systems and validate the function of specific proteins. nih.govyoutube.com They are indispensable tools that complement genetic strategies by allowing for the controlled manipulation of protein function within a native cellular environment. mskcc.org The this compound scaffold serves as an excellent starting point for the development of chemical probes due to its established biological activity and synthetic tractability.

The process involves chemically "mutating" the core structure to create a toolbox of specialized molecules:

Probes for Target Identification: A biotin group can be appended to a this compound derivative. This allows the probe to bind to its protein target within a cell lysate, and the entire complex can then be pulled down using streptavidin beads for identification via mass spectrometry. mskcc.org

Probes for Visualization: Attaching a fluorescent tag (e.g., FITC) creates a probe that can be used to visualize the subcellular localization of its target protein through microscopy or to quantify target-expressing cells via flow cytometry. mskcc.org

Probes for Target Engagement: By developing probes with reactive "warheads," researchers can covalently modify specific amino acid residues (like cysteine or lysine) in a protein's binding pocket. youtube.com These reactivity-based probes can be used in competition experiments to confirm that a non-covalent drug candidate is engaging the intended target within a complex biological system. youtube.com

The development of such probes from a core structure like this compound is a powerful strategy. It allows researchers to move beyond simply identifying a molecule's activity to understanding its precise mechanism of action, confirming its molecular target, and elucidating its downstream effects on cellular pathways. nih.gov

| Probe Type | Modification to Scaffold | Application | Information Gained |

|---|---|---|---|

| Affinity-Based Probe | Addition of a biotin tag via a linker | Target Identification | Identity of the protein(s) the compound binds to mskcc.org |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Rhodamine) | Target Localization and Quantification | Subcellular location of the target protein mskcc.org |

| Reactivity-Based Probe | Incorporation of a covalent warhead (e.g., acrylamide) | Target Engagement and Occupancy | Confirmation of direct binding to the target in cells youtube.com |

| Radiolabeled Probe | Incorporation of a radioisotope (e.g., 125I) | In vitro Binding Assays | Quantitative binding affinity (Kd) and density (Bmax) |

Advanced Imaging Agent Development for Receptor Mapping in Pre-clinical Studies (e.g., PET Imaging Ligands)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative visualization of biological processes in living subjects. frontiersin.orgd-nb.info The development of PET radioligands—biologically active molecules labeled with a positron-emitting isotope such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (B77423) (¹⁸F)—is crucial for mapping receptor distribution, measuring target engagement by drug candidates, and diagnosing diseases. frontiersin.orgemory.edu

The benzamide scaffold, including derivatives of this compound, is a promising platform for designing novel PET ligands. The structural features of these compounds often provide the necessary affinity and selectivity for specific central nervous system (CNS) targets. biorxiv.org For a benzamide derivative to be a successful PET ligand, it must meet several stringent criteria:

Sufficient permeability across the blood-brain barrier.

High affinity (K_d < 10 nM) and selectivity for the target receptor over other proteins. frontiersin.org

Favorable pharmacokinetics, with rapid uptake into the brain and clearance from non-target tissues to ensure a high signal-to-noise ratio.

No active transport by efflux pumps like P-glycoprotein. frontiersin.org

Recent research has focused on developing ¹⁸F-labeled benzamide derivatives for imaging targets like the transmembrane AMPA receptor regulatory protein (TARP) γ-8, which is implicated in epilepsy. nih.gov In one study, a series of 6-arylaminobenzamide derivatives were synthesized and evaluated as PET imaging ligands for the sphingosine-1-phosphate-5 (S1P₅) receptor. ed.ac.uk Docking studies revealed that the 2-methoxy and 3-methyl substituents of the lead compound occupied a key lipophilic sub-pocket, and the radiolabeled version, [¹⁸F]TEFM78, successfully crossed the blood-brain barrier and showed good uptake in the rat brain and spinal cord. ed.ac.uk Such preclinical studies are essential for validating new ligands and demonstrating their potential for translation to clinical research. nih.govresearchgate.net

Identification and Validation of Novel Pharmacological Targets in Disease Models

The discovery of novel pharmacological targets is a cornerstone of modern drug development. Benzamide derivatives, including the this compound family, can be instrumental in this process. By screening libraries of these compounds against various disease models (e.g., cancer cell lines, microbial cultures, or animal models of neuroinflammation), researchers can identify molecules that produce a desired therapeutic effect, even if the molecular target is unknown.

Once a hit compound with an interesting phenotype is identified, the challenge is to de-convolute its mechanism of action and validate its target. This is where the chemical probes discussed in section 6.2 become critical. For example, if a this compound derivative is found to halt the proliferation of a specific cancer cell line, a biotinylated version of the compound can be synthesized and used in affinity pull-down experiments to isolate its binding partner(s). mskcc.org

This strategy has been successfully employed to uncover novel targets. In one notable example, a screen for inhibitors of Pseudomonas aeruginosa virulence identified compounds with a benzamide–benzimidazole (B57391) backbone. asm.org These compounds were shown to directly bind to MvfR, a key quorum sensing regulator, thereby impairing bacterial communication and attenuating virulence in a mouse infection model without affecting bacterial growth. asm.org This validated MvfR as a novel anti-virulence target. Similarly, benzamide derivatives have been instrumental in identifying and validating targets such as PARP-1 in cancer and urease in bacterial infections. nih.govacs.org This approach—from phenotypic screen to target identification—is a powerful engine for discovering new biology and first-in-class medicines.

Current Challenges and Future Opportunities in Benzamide-Based Research and Discovery

Despite the immense potential of the benzamide scaffold, researchers face several challenges that also highlight key opportunities for future innovation.

Current Challenges:

Selectivity and Off-Target Effects: Achieving high selectivity for a single target or a specific set of targets remains a significant hurdle. Off-target binding can lead to unexpected side effects, a particular concern for PET ligands where it can obscure the specific signal. d-nb.infonih.gov

Physicochemical Properties: Many promising benzamide derivatives suffer from poor water solubility, which can limit their oral bioavailability and hinder their development as therapeutics. frontiersin.org

Synthetic Complexity: While the core benzamide synthesis is straightforward, the development of more complex, multi-functional derivatives or chemical probes can require challenging, multi-step synthetic routes. nih.gov

In Vivo Instability: For PET ligands, metabolic instability, such as in vivo radiodefluorination, can compromise imaging studies and requires significant structural refinement to overcome. nih.govnih.gov

Future Opportunities:

Expansion into New Therapeutic Areas: The versatility of the benzamide scaffold allows for its exploration against a wide range of targets. Emerging areas include inhibitors of the voltage-gated potassium channel Kv1.3 for autoimmune diseases and novel PTP1B inhibitors for type 2 diabetes. nih.govnih.gov

Advanced Computational Design: The integration of artificial intelligence and machine learning with traditional computational chemistry can accelerate the de novo design of multi-target benzamides with optimized property profiles. nih.govuta.edu.ly

Novel Drug Modalities: Beyond simple inhibitors or antagonists, benzamide scaffolds can be incorporated into more complex modalities like proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of a target protein rather than just inhibiting it.

Systems Biology Integration: Combining the use of benzamide-based chemical probes with systems-level analyses (e.g., proteomics, transcriptomics) will provide a more holistic understanding of a compound's effect on cellular networks, helping to predict both efficacy and potential toxicity.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-methylbenzamide, and what reaction conditions optimize yield?

this compound can be synthesized via condensation of 4-amino-5-chloro-2-methoxybenzoic acid derivatives with appropriate amines or through nucleophilic substitution reactions. A common approach involves:

- Step 1 : Activation of the carboxylic acid group using coupling agents like HATU or DCC.

- Step 2 : Reaction with methylamine or its derivatives under inert conditions (e.g., nitrogen atmosphere).

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Key optimization factors include temperature control (40–60°C), pH adjustment, and stoichiometric ratios of reagents (1:1.2 acid-to-amine ratio improves yield) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm methoxy (-OCH) and methyl (-CH) substituents. Key signals: methoxy protons at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 180.1).

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).

- Melting Point : Typically 120–125°C (decomposition may occur above 130°C) .

Q. How should this compound be stored to maintain stability?

- Storage Conditions : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use desiccants (e.g., silica gel) in storage environments to avoid moisture absorption.

- Stability Tests : Monitor via periodic HPLC to detect degradation products (e.g., free benzoic acid derivatives) .

Advanced Research Questions

Q. How is this compound utilized as a probe for sigma-2 (σ2) receptors?

The compound’s tritiated form ([H]-labeled) is synthesized via catalytic halogen-tritium exchange, enabling radioligand binding assays. Key steps:

- Radiolabeling : React this compound with tritium gas (5–10 Ci/mmol specific activity) using palladium catalysts.

- Binding Assays : Incubate with σ2 receptor-rich membranes (e.g., breast cancer cell lines) and measure displacement with cold ligands (e.g., haloperidol) to determine K values (nM range).

- Selectivity : Cross-test against σ1 receptors and dopamine D2 receptors to confirm σ2 specificity .

Q. What methodologies are used to assess its subcellular localization in cancer cells?

- Two-Photon Microscopy : Tag the compound with fluorescent probes (e.g., BODIPY) and image live cells to track localization in lipid rafts or lysosomes.

- Confocal Microscopy : Co-stain with organelle-specific markers (e.g., LysoTracker for lysosomes) to confirm co-localization.

- Quantitative Analysis : Use software like ImageJ to calculate Pearson’s correlation coefficients for co-localization .

Q. How do researchers resolve contradictions in reported receptor binding affinities?

- Standardized Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and membrane preparations from the same tissue source (e.g., rat liver).

- Orthogonal Validation : Confirm binding data with alternative techniques (e.g., fluorescence polarization vs. scintillation counting).

- Control Experiments : Include reference ligands (e.g., DTG for σ2) to normalize inter-study variability .

Q. What pharmacological effects are associated with this compound in antiemetic research?

While not directly tested, structurally related benzamides (e.g., 4-amino-5-chloro-2-methoxy derivatives) act as dual dopamine D2/serotonin 5-HT3 antagonists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.